molecular formula C21H18N4O5 B2487494 (5-(Furan-2-yl)isoxazol-3-yl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1396852-56-4

(5-(Furan-2-yl)isoxazol-3-yl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No. B2487494
CAS RN: 1396852-56-4
M. Wt: 406.398
InChI Key: JNPLNASBPUJPKE-UHFFFAOYSA-N
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Description

The compound of interest involves functional groups and heterocyclic compounds that are widely studied in the field of organic chemistry due to their diverse biological activities and applications in material science. Isoxazole, oxadiazole, and furan derivatives are known for their utility in pharmaceuticals, agrochemicals, and as materials with specific electronic properties.

Synthesis Analysis

The synthesis of similar compounds often involves multistep organic reactions, including cyclization, condensation, and substitution reactions. A typical approach for synthesizing compounds with isoxazole and oxadiazole rings involves the reaction of appropriate precursors under conditions that promote the formation of these heterocycles. For example, the synthesis of isoxazole and oxadiazole derivatives has been reported through reactions involving N-hydroxy compounds and carboximidoyl chlorides, or via photochemical synthesis using specific irradiation conditions (Bhavanarushi et al., 2016); (Buscemi et al., 2001).

Scientific Research Applications

Photochemical Synthesis and Reactions

  • Photochemical Synthesis of Heterocyclic Compounds

    A photochemical methodology facilitates the synthesis of 3-amino-5-pentafluorophenyl-1,2,4-oxadiazoles, a category of compounds structurally related to the query compound. This process involves irradiation and results in various derivatives, showcasing the potential of photochemical reactions in synthesizing complex heterocyclic compounds like the one (Buscemi et al., 2001).

  • Photochemistry of Heterocyclic Compounds

    The photochemical reaction of 2,5-disubstituted 1,3,4-oxadiazoles with furan, components of the query compound, has been studied. This research helps understand the photoreaction patterns and potential applications in synthesizing complex molecules, including those containing furan and oxadiazole moieties (Tsuge et al., 1973).

Biological Activities and Pharmaceutical Applications

  • Antioxidative and Anti-inflammatory Properties

    Novel furanyl derivatives from red seaweed exhibit significant antioxidative and anti-inflammatory activities. These activities are relevant for compounds structurally related to the query compound, highlighting their potential in pharmaceutical applications (Makkar & Chakraborty, 2018).

  • Synthesis of Bioactive Compounds

    The synthesis of various potentially bioactive compounds derived from benzofuran derivatives, which are structurally similar to the query compound, indicates the potential of such compounds in medicinal chemistry (Abdel Hafez et al., 2001).

  • Cytotoxic and Antibacterial Activities

    Novel isobenzofuranone derivatives show moderate cytotoxic activity against various cancer cell lines, suggesting the potential therapeutic applications of compounds related to the query compound in cancer treatment (Lan et al., 2014).

  • DNA Topoisomerases Inhibitory Activities

    New benzofurans isolated from Gastrodia elata have shown potent inhibitory activity against DNA topoisomerases I and II. This indicates the potential application of similar compounds, like the query compound, in the development of new treatments for diseases involving DNA replication or repair mechanisms (Lee et al., 2007).

  • Anticholinesterase Action

    Compounds derived from benzofurans exhibit potent anticholinesterase activity. This suggests the potential use of structurally related compounds, like the query compound, in treating conditions like Alzheimer's disease (Luo et al., 2005).

properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]-[3-[3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O5/c1-27-16-6-3-2-5-13(16)9-19-22-20(30-24-19)14-11-25(12-14)21(26)15-10-18(29-23-15)17-7-4-8-28-17/h2-8,10,14H,9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPLNASBPUJPKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC2=NOC(=N2)C3CN(C3)C(=O)C4=NOC(=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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